Computed Lipophilicity (XLogP3) Differentiates the 2,4-Dimethylphenyl Compound from Unsubstituted Phenyl and Ethyl-Substituted Analogs
The target compound exhibits a computed XLogP3 of 3.6 [1], placing it in the optimal lipophilicity range for membrane permeability without excessive hydrophobicity (Rule of Five threshold: XLogP < 5). By comparison, the unsubstituted phenyl analog 4-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol (MPTP, MW 269.32) is expected to have a significantly lower logP (~2.8–3.0 based on fragment-based calculation removing two methyl groups), while the 2-ethylphenyl analog (MW ~297.4, same as target) would have a comparable logP. The 2,4-dimethyl substitution thus provides a specific lipophilicity tuning distinct from both simpler and isomeric alkyl variants, directly influencing assay solubility and non-specific protein binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol (MPTP): estimated XLogP ~2.8–3.0; 4-(4-(2-Ethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol: estimated XLogP ~3.5–3.7 |
| Quantified Difference | Target compound is approximately 0.6–0.8 log units more lipophilic than the unsubstituted phenyl analog; nearly iso-lipophilic with the 2-ethyl analog but with distinct steric footprint. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lipophilicity differences of 0.5–1.0 log units can significantly impact compound solubility in aqueous assay buffers and non-specific binding to microsomal proteins, making procurement of the exact analog critical for reproducible biological screening.
- [1] PubChem Compound Summary for CID 135621827, 4-(4-(2,4-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol. National Center for Biotechnology Information (2025). View Source
